molecular formula C13H25ClN2O2 B1413408 tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride CAS No. 1823235-96-6

tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride

Cat. No.: B1413408
CAS No.: 1823235-96-6
M. Wt: 276.8 g/mol
InChI Key: KFTGJEGPQBBQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 8-aminobicyclo[3.2.1]octane-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate bond .

Industrial Production Methods

. These methods likely involve optimization of the synthetic route for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbamate group results in primary amines .

Scientific Research Applications

Tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride is unique due to its specific bicyclic structure and the presence of both amino and carbamate functional groups. This combination of features makes it a valuable tool in research for studying complex biochemical interactions and developing new chemical entities .

Properties

IUPAC Name

tert-butyl N-(8-amino-3-bicyclo[3.2.1]octanyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-10-6-8-4-5-9(7-10)11(8)14;/h8-11H,4-7,14H2,1-3H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTGJEGPQBBQCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC(C1)C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride
Reactant of Route 2
Reactant of Route 2
tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride
Reactant of Route 3
tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride
Reactant of Route 4
tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride
Reactant of Route 5
tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride
Reactant of Route 6
tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.